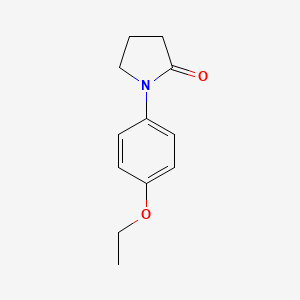

1-(4-Ethoxyphenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11-7-5-10(6-8-11)13-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVVNUHXQJVIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345861 | |

| Record name | 1-(4-Ethoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51229-01-7 | |

| Record name | 1-(4-Ethoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for Pyrrolidin-2-one Ring Formation

The construction of the pyrrolidin-2-one ring is a fundamental step in the synthesis of 1-(4-Ethoxyphenyl)pyrrolidin-2-one. Established methods primarily revolve around cyclization reactions and the subsequent or concurrent introduction of the N-aryl substituent.

Cyclization Reactions in N-Arylpyrrolidinone Synthesis

The formation of the γ-lactam ring of pyrrolidin-2-one can be achieved through various cyclization strategies. A common approach involves the lactamization of γ-aminobutyric acid or its derivatives. For N-aryl substituted pyrrolidinones, this often entails the cyclization of a γ-amino ester intermediate. For instance, the reaction of donor-acceptor cyclopropanes with anilines, catalyzed by a Lewis acid, leads to the formation of γ-amino esters, which can then undergo cyclization upon heating in the presence of an acid like acetic acid to yield the corresponding 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov

Another versatile method is the multicomponent reaction approach. The reaction of aldehydes, primary amines, and diethyl acetylenedicarboxylate (B1228247) can produce substituted 3-pyrrolin-2-ones in a one-pot synthesis. rsc.org Similarly, a three-component reaction involving aromatic aldehydes, aniline (B41778), and ethyl 2,4-dioxovalerate in glacial acetic acid can yield 4-acetyl-3-hydroxy-3-pyrroline-2-ones. beilstein-journals.org These methods offer the advantage of building molecular complexity in a single step.

Reductive amination of 1,4-dicarbonyl compounds with a primary amine, such as 4-ethoxyaniline, followed by reduction is another established route to N-arylpyrrolidines. mdpi.com While this yields the pyrrolidine (B122466) ring, subsequent oxidation would be necessary to form the pyrrolidin-2-one.

Strategies for N-Aryl Substitution on Pyrrolidinone Core

The introduction of the 4-ethoxyphenyl group onto the nitrogen atom of the pyrrolidin-2-one ring is a critical step. This can be achieved through several strategies.

One direct method is the N-arylation of pyrrolidin-2-one itself. However, a more common and often more efficient approach is to incorporate the N-aryl group from the start of the synthetic sequence. For example, in the synthesis from donor-acceptor cyclopropanes, a substituted aniline like 4-ethoxyaniline can be used as the primary amine, directly leading to the N-(4-ethoxyphenyl) substituted product. mdpi.comnih.gov

Similarly, multicomponent reactions readily incorporate the aniline derivative into the final pyrrolidinone structure. rsc.orgbeilstein-journals.org For instance, the reaction of an aldehyde, 4-ethoxyaniline, and a suitable third component can directly yield the desired N-arylpyrrolidinone.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for N-aryl bond formation. While often applied to the synthesis of more complex heterocycles, the principles can be adapted for pyrrolidinone synthesis. For example, the α-arylation of N-Boc pyrrolidine has been extensively studied, showcasing the utility of palladium catalysis in forming C-N bonds involving the pyrrolidine ring. acs.org This methodology could potentially be adapted for the N-arylation of a pre-formed pyrrolidin-2-one.

Development of Novel Synthetic Approaches to this compound

Recent research has focused on developing more sustainable and efficient methods for the synthesis of pyrrolidinones, including the application of green chemistry principles and advanced catalytic systems.

Green Chemistry Principles in Pyrrolidinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. vjol.info.vn This includes the use of environmentally benign solvents, catalyst-free conditions, and multicomponent reactions to improve atom economy.

For the synthesis of pyrrolidinone derivatives, the use of ethanol (B145695), a green solvent, has been reported in multicomponent reactions. rsc.orgvjol.info.vn One-pot three-component domino reactions in a mixture of ethanol and water under catalyst-free conditions at room temperature have been developed for the synthesis of novel pyrrolidine-fused spirooxindoles, highlighting the potential for aqueous reaction media. rsc.org Furthermore, the use of citric acid as a biodegradable and green catalyst has been demonstrated in the synthesis of substituted 3-pyrrolin-2-ones, often in combination with ultrasound irradiation to enhance reaction rates. rsc.org

The synthesis of N-methylpyrrolidine in an aqueous medium using an inexpensive and environmentally friendly potassium carbonate catalyst at a moderate temperature further exemplifies the shift towards greener synthetic processes. researchgate.net These approaches minimize the use of hazardous materials and reduce waste generation.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher efficiency and selectivity. In the context of pyrrolidinone synthesis, various catalytic systems have been explored.

Lewis acids such as nickel perchlorate (B79767) and yttrium triflate have been shown to effectively catalyze the opening of donor-acceptor cyclopropanes with anilines, a key step in one of the synthetic routes to 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov Iridium-catalyzed transfer hydrogenation has been successfully employed for the reductive amination of diketones with anilines to construct N-aryl-substituted pyrrolidines, a process that could be adapted for pyrrolidinone synthesis. nih.govresearchgate.net

Palladium-catalyzed reactions, particularly for C-N bond formation, are highly efficient. acs.org The development of catalytic enantioselective methods is also a significant area of research, enabling the synthesis of chiral pyrrolidine derivatives. springernature.com For example, catalytic enantioselective reductive alkynylation of amides has been developed as a one-pot synthesis for various aza-heterocycles. springernature.com

Synthetic Strategies for Analogues and Derivatives of this compound

The synthetic methodologies described for this compound can be readily adapted to produce a wide range of analogues and derivatives with varied substitution patterns.

The versatility of multicomponent reactions allows for the straightforward generation of libraries of compounds by simply varying the starting aldehydes, amines, and other components. beilstein-journals.orgacs.org This approach has been used to synthesize pyrrolidin-5-one-2-carboxamides by employing different aromatic and aliphatic aldehydes, isocyanides, and primary amines. acs.org

The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes also demonstrates broad substrate scope, accommodating a variety of substituted anilines and benzylamines. mdpi.comnih.gov This allows for the introduction of different aryl and alkyl groups at the 1- and 5-positions of the pyrrolidin-2-one ring.

Furthermore, derivatization of the pyrrolidinone core itself provides another avenue for creating analogues. For instance, 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones containing various azole fragments have been synthesized, showcasing the potential for functionalization at the C-4 position. researchgate.net The synthesis of pyrovalerone analogs, which are 2-aminopentanophenones, also highlights the structural diversity that can be achieved around the core pyrrolidine structure. nih.gov

The development of DNA-compatible synthesis has enabled the creation of pyrrolidine-fused scaffolds for DNA-encoded libraries, allowing for the rapid generation and screening of large numbers of derivatives. acs.org

Below is a table summarizing various synthetic approaches for pyrrolidin-2-one derivatives:

| Synthetic Method | Reactants | Product Type | Key Features | Reference(s) |

| Lactamization of γ-Amino Esters | Donor-Acceptor Cyclopropanes, Anilines | 1,5-Substituted Pyrrolidin-2-ones | Lewis acid catalysis, one-vessel operation | mdpi.comnih.gov |

| Multicomponent Reaction | Aldehydes, Primary Amines, Diethyl Acetylenedicarboxylate | Substituted 3-Pyrrolin-2-ones | One-pot synthesis, good yields | rsc.org |

| Multicomponent Reaction | Aromatic Aldehydes, Aniline, Ethyl 2,4-dioxovalerate | 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | Acid-catalyzed, forms highly functionalized products | beilstein-journals.org |

| Green Multicomponent Reaction | (E)-3-(2-nitrovinyl)-indoles, Isatins, α-Amino Acids | Pyrrolidine-fused Spirooxindoles | Catalyst-free, EtOH/H₂O solvent, room temperature | rsc.org |

| Iridium-Catalyzed Reductive Amination | Diketones, Anilines | N-Aryl-Substituted Pyrrolidines | Transfer hydrogenation, good to excellent yields | nih.govresearchgate.net |

| Palladium-Catalyzed α-Arylation | N-Boc Pyrrolidine, Aryl Bromides | α-Aryl-N-Boc-Pyrrolidines | Enantioselective, broad scope | acs.org |

Challenges and Advancements in Scalable Synthesis

The scalable synthesis of this compound is primarily influenced by the choice of starting materials, the efficiency of the cyclization method to form the pyrrolidinone ring, and the conditions required for the carbon-nitrogen bond formation. Traditional synthetic approaches, while effective in a laboratory setting, often encounter obstacles when implemented on an industrial scale. These challenges have spurred research into more advanced and optimized synthetic methodologies.

Key Challenges in Scalable Synthesis:

Another challenge lies in the management of reagents and byproducts. The use of stoichiometric amounts of reagents is common in laboratory syntheses, but this can be economically and environmentally unsustainable in industrial production. For instance, coupling reactions may employ reagents that are not easily recycled and generate significant waste streams, posing disposal and environmental challenges.

The purification of the final product also presents a considerable challenge in scalable synthesis. Chromatographic purification, a standard technique in the lab, is often impractical and cost-prohibitive for large quantities of material. Therefore, developing a process that yields a product of high purity directly from the reaction or through simple crystallization is a critical objective for industrial-scale manufacturing.

Advancements in Synthetic Route Optimization:

To overcome the limitations of traditional methods, significant advancements have been made in the development of more efficient and scalable synthetic routes for N-aryl lactams like this compound. A major area of progress is in the field of catalytic chemistry. The development of transition-metal catalyzed C-N cross-coupling reactions, for example, offers a more efficient and milder alternative for the formation of the N-aryl bond. These catalytic systems can operate under lower temperatures and with greater selectivity, leading to higher yields and fewer byproducts.

Furthermore, the optimization of reaction conditions through high-throughput screening and design of experiments (DoE) has enabled the identification of more robust and efficient processes. This can involve fine-tuning parameters such as solvent, temperature, catalyst loading, and reaction time to maximize yield and minimize waste.

The principles of green chemistry have also driven advancements in the scalable synthesis of this compound. This includes the use of less hazardous solvents, the development of recyclable catalysts, and the design of atom-economical reactions that maximize the incorporation of starting materials into the final product. One-pot or telescoped syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, represent a significant step forward in improving process efficiency and reducing operational costs and waste.

Below is a comparative data table illustrating a hypothetical classical versus an advanced synthetic approach for this compound, highlighting the potential improvements in scalability.

| Parameter | Classical Approach | Advanced (Optimized) Approach |

| Key Reaction | Nucleophilic substitution | Catalytic C-N cross-coupling |

| Catalyst | None (strong base used) | Transition-metal catalyst (e.g., Palladium or Copper-based) |

| Reaction Temperature | High (e.g., >150 °C) | Moderate (e.g., 80-120 °C) |

| Overall Yield | Moderate | High |

| Purification Method | Column Chromatography | Crystallization |

| Waste Generation | High (stoichiometric byproducts) | Low (catalytic amounts of waste) |

| Scalability | Challenging | Favorable |

These advancements collectively contribute to making the synthesis of this compound more sustainable, cost-effective, and suitable for large-scale industrial production, meeting the growing demands for this specialized chemical compound.

Molecular Level Characterization and Structural Investigations

Elucidation of Structure Activity/property Relationships in 1 4 Ethoxyphenyl Pyrrolidin 2 One Derivatives

Rational Design Principles for Structural Modification

The rational design of derivatives based on the 1-(4-ethoxyphenyl)pyrrolidin-2-one scaffold employs several key principles to optimize therapeutic potential. The pyrrolidine (B122466) ring is a particularly attractive scaffold for medicinal chemists because its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space. researchgate.net This contrasts with flat, aromatic systems and provides opportunities for developing stereochemically defined molecules that can achieve specific interactions with biological targets. researchgate.net

One prevalent strategy is molecular hybridization , which involves combining the core pyrrolidinone structure with other known pharmacophores to create hybrid compounds with potentially enhanced or novel activities. nih.gov For instance, the synthesis of novel 4-pyrrolidine-based thiosemicarbazones is achieved by merging the pyrrolidinyl-benzaldehyde moiety with thiosemicarbazide (B42300) derivatives to target enzymes like dihydrofolate reductase (DHFR). nih.gov Similarly, creating derivatives that incorporate various azole fragments (e.g., oxadiazole, triazole) onto the pyrrolidinone core is a common approach to modulate bioactivity. researchgate.netmdpi.com

Synthetic strategies are designed to facilitate the creation of compound libraries for screening. These methods include the lactamization of precursors like γ–butyrolactone to form the initial 1-aminopyrrolidin-2-one, which can then undergo numerous subsequent reactions to yield a diverse set of derivatives. rdd.edu.iqresearchgate.net Other approaches involve the transformation of donor-acceptor cyclopropanes, which can undergo ring-opening with N-nucleophiles followed by cyclization to produce the target γ-lactams, offering an alternative route to 1,5-substituted pyrrolidin-2-ones. nih.gov These systematic approaches are fundamental to exploring the structure-activity relationship (SAR) and identifying promising lead compounds for further development. researchgate.net

Mechanistic Studies of Molecular Recognition and Ligand-Target Interactions in Model Systems

Understanding how these molecules interact with their biological targets at a molecular level is crucial for optimizing their design. Mechanistic studies, often supported by computational methods like density functional theory (DFT) calculations, shed light on reaction pathways and binding modes. beilstein-journals.org

The ethoxyphenyl moiety is a critical component that significantly influences the interaction profile of the entire molecule. The phenyl ring itself can participate in various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic residues in a protein's binding pocket. The ethoxy group introduces additional points of interaction. The oxygen atom can act as a hydrogen bond acceptor, forming crucial connections with hydrogen bond donors on the target protein.

The importance of such substituted phenyl rings is well-documented for related scaffolds. For example, in a series of pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl (TMP) moiety, this group was found to be critical for maintaining the proper conformation required for optimal interaction with tubulin, thereby maximizing antiproliferative activity. mdpi.com Similarly, the ethoxyphenyl group in this compound derivatives is expected to play a key role in orienting the molecule within the binding site and contributing to binding affinity. In other complex molecules, a {4-[2-(pyrrolidin-1-yl)ethoxy]phenyl} moiety was integral to the compound's ability to induce endoplasmic reticulum (ER) stress in cancer cells, highlighting the functional importance of this fragment. nih.gov

The pyrrolidinone core serves as a versatile scaffold whose activity can be finely tuned through substitutions. researchgate.net The five-membered ring is not planar and undergoes "pseudorotation," which contributes to its three-dimensional coverage and allows substituents to adopt specific spatial orientations. researchgate.net This stereogenicity is a key feature, as different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins. researchgate.net

Systematic substitutions at various positions on the pyrrolidinone ring have been shown to modulate biological activity. For example, the introduction of various azole and diazole fragments at the 4-position of 1-(4-methoxyphenyl)pyrrolidin-2-ones (a close analog) resulted in compounds with moderate antibacterial activity. researchgate.net In another study, the synthesis of 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives yielded compounds with potent antibacterial activity by inhibiting DNA gyrase and topoisomerase IV. nih.gov The presence of a 4-chlorophenyl group was noted in several of the most active molecules in that series. nih.gov These findings underscore that modifications to the pyrrolidinone core are a powerful tool for modulating the therapeutic properties of the parent compound.

Exploration of Bioactivity Modulation through Systematic Structural Alterations

Systematic structural alteration is the practical application of rational design principles, leading to the discovery of derivatives with a wide spectrum of biological activities. By methodically modifying the this compound scaffold, researchers have developed compounds with potential anticancer, antibacterial, and antioxidant properties. researchgate.netmdpi.comresearchgate.net

A study on 1-(4-methoxyphenyl)pyrrolidin-2-ones demonstrated that introducing different heterocyclic systems via substitution at the 4-position significantly impacts bioactivity. researchgate.net For instance, the creation of a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole derivative resulted in a compound with very high DPPH radical scavenging ability (92%), indicating strong antioxidant potential. researchgate.net This same study also revealed that certain derivatives showed moderate activity against various bacteria, including Rhizobium radiobacter and Xanthomonas campestris. researchgate.net

Similarly, research into 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives showed that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings markedly enhanced anticancer activity against human A549 lung cancer cells. mdpi.com These derivatives reduced cell viability to 28.0% and 29.6%, respectively, an effect significantly greater than that of the reference drug cytarabine. mdpi.com

The broad applicability of this scaffold is further illustrated by the development of derivatives with anti-inflammatory, analgesic, and antiarrhythmic properties. researchgate.netnih.gov For example, a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives showed notable antiarrhythmic and hypertensive activities. nih.gov

Table 1: Bioactivity of Selected 1-(4-methoxyphenyl)pyrrolidin-2-one (B1360219) Derivatives

This table is based on data for the closely related 1-(4-methoxyphenyl)pyrrolidin-2-one scaffold.

| Compound/Modification | Bioactivity Type | Key Finding |

| Derivative 15 (contains 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring) | Antioxidant | Showed a very high DPPH scavenging ability of 92%. researchgate.net |

| Derivative 7 | Antioxidant | Showed approximately 61% DPPH scavenging action. researchgate.net |

| Derivative 11 | Antioxidant | Showed approximately 61% DPPH scavenging action. researchgate.net |

| Derivative 15 | Antibacterial | Showed moderate activity against Rhizobium radiobacter and Xanthomonas campestris. researchgate.net |

Table 2: Anticancer Activity of Selected 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives

| Compound/Modification | Bioactivity Type | Cell Line | Key Finding |

| Oxadiazolethione Derivative | Anticancer | Human A549 Lung | Reduced cell viability to 28.0%. mdpi.com |

| Aminotriazolethione Derivative | Anticancer | Human A549 Lung | Reduced cell viability to 29.6%. mdpi.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational tools essential for modern drug design. researchgate.net These methods establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities or physicochemical properties. researchgate.net By identifying key molecular descriptors that influence a compound's function, QSAR models can predict the activity of novel molecules, thereby guiding the synthesis of more potent and selective agents and reducing the need for extensive animal testing. researchgate.netnih.gov

For pyrrolidinone derivatives, QSAR studies have been successfully applied to understand and predict their therapeutic effects. In one study, a QSAR model was developed to explain the antiarrhythmic activity of a series of 33 different 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. nih.gov The resulting model demonstrated strong predictive power, explaining up to 91% of the variance in activity. nih.gov The statistical analysis revealed that the antiarrhythmic activity was primarily dependent on specific molecular descriptors, namely the PCR (atomic charges-based descriptor) and JGI4 (a topological descriptor). nih.gov

The robustness of such models is confirmed through rigorous internal and external validation tests, such as the leave-one-out (LOO) and leave-many-out (LMO) cross-validation methods. nih.gov A high correlation coefficient (Q² > 0.5) is generally considered proof of a model's reasonable predictive capability. nih.gov These in silico approaches not only provide predictive models but also offer crucial insights into the structural features essential for biological activity, facilitating the rational design of new compounds with desired properties. researchgate.net

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For 1-(4-Ethoxyphenyl)pyrrolidin-2-one, DFT calculations provide a foundational understanding of its stability and chemical behavior.

A study on a similar chalcone (B49325) derivative, 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one, utilized DFT with the B3LYP/6-311+G basis set to determine its most stable conformation through a potential energy surface (PES) scan. researchgate.net This approach is crucial for identifying the lowest energy structure, which is the most likely conformation to be observed experimentally. researchgate.net The optimized structure then serves as the basis for further calculations of its properties. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor; a smaller gap generally indicates higher reactivity, while a larger gap suggests greater stability. irjweb.comresearchgate.net

Several global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and softness (S), provide further insights into a molecule's reactivity. irjweb.comnih.gov Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. irjweb.comnih.gov Softness, the reciprocal of hardness, indicates how easily a molecule can be polarized. irjweb.com

Table 1: Key Global Reactivity Descriptors

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents the resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Indicates the polarizability of a molecule. |

| Electrophilicity Index (ω) | μ²/2η (where μ is the chemical potential) | Quantifies the electrophilic nature of a molecule. |

This table is based on general principles of DFT and reactivity descriptors.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netlibretexts.orgchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. chemrxiv.org Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). libretexts.orgchemrxiv.org

MEP analysis can identify regions of high electron density, such as those around lone pairs and π-bonds, which are crucial for understanding intermolecular interactions. chemrxiv.orgmdpi.com The electrostatic potential values at specific points, like atomic nuclei, can also serve as descriptors for substituent effects in aromatic systems. mdpi.com For drug molecules, MEP analysis is instrumental in understanding their reactivity and biological activity, as it provides a map of attractive and repulsive forces for interactions with biological targets. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the movements of atoms and molecules over time. nih.gov This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound and understanding the influence of the solvent environment on its structure and dynamics. nih.govnih.gov

By running simulations, researchers can identify the most stable conformations and the energy barriers between them. nih.gov Enhanced sampling methods, such as replica-exchange molecular dynamics (REMD) and simulated tempering (ST), can be employed to overcome the timescale limitations of conventional MD and explore a wider range of conformations. biorxiv.org These methods are crucial for obtaining a comprehensive understanding of the conformational preferences of a molecule. biorxiv.org

Furthermore, MD simulations can reveal the specific interactions between the solute and solvent molecules, providing insights into solvation effects. nih.gov This is important because the solvent can significantly influence the conformation and reactivity of a molecule. The combination of different MD protocols and force fields can provide a robust assessment of the conformational space. biorxiv.org

Molecular Docking and Ligand Binding Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or nucleic acid. nih.govnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different orientations and conformations. nih.govnih.gov The conformation with the lowest binding energy is considered the most likely binding mode. nih.gov Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

For a compound like this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various biological targets, providing valuable information for assessing its potential as a therapeutic agent. nih.govnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental spectra. researchgate.netamazonaws.com

For instance, calculated vibrational frequencies are often scaled to improve their agreement with experimental values. nih.gov The analysis of the potential energy distribution (PED) can help in assigning the calculated vibrational modes to specific molecular motions. nih.gov Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, providing insights into the electronic transitions occurring within the molecule. nih.gov The excellent agreement between theoretical and experimental spectra confirms the accuracy of the computational approach and provides a solid foundation for further theoretical investigations. researchgate.net

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry provides a powerful platform for elucidating the mechanisms of chemical reactions at the molecular level. nih.govbeilstein-journals.org By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. nih.gov

DFT calculations are frequently employed to explore reaction mechanisms, providing insights into the kinetic and thermodynamic feasibility of different routes. nih.govbeilstein-journals.org For example, in the synthesis of pyrrolidine (B122466) derivatives, DFT calculations have been used to propose reaction mechanisms and to explain the observed product selectivity. nih.govbeilstein-journals.org These theoretical studies can guide the optimization of reaction conditions and the design of more efficient synthetic strategies. beilstein-journals.org Understanding the reaction mechanism at a molecular level is crucial for controlling the outcome of a chemical transformation. beilstein-journals.org

Exploration of Advanced Scientific Applications

Development as Chemical Probes for Biological Pathway Elucidation

The pyrrolidinone scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.govfrontiersin.orgresearchgate.net Derivatives of this core structure are actively being investigated as chemical probes to explore and modulate biological pathways. While research specifically detailing 1-(4-Ethoxyphenyl)pyrrolidin-2-one as a chemical probe is limited, the activities of closely related analogs provide a strong rationale for its potential in this area.

N-Aryl pyrrolidinones have been identified as potent inhibitors of various enzymes. For instance, analogs such as 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone have been synthesized and shown to be effective inactivators of monoamine oxidase B (MAO-B). nih.gov MAO-B is a crucial enzyme in the metabolic pathway of neurotransmitters like dopamine (B1211576), and its inhibition is a key strategy in the management of neurodegenerative diseases. The structural similarity of this compound to these inhibitors suggests it could be a valuable scaffold for developing new probes to study monoamine metabolism.

Furthermore, various pyrrolidinone derivatives have demonstrated significant antibacterial and anticancer properties. The ability to systematically modify the substituents on the pyrrolidinone ring allows for the fine-tuning of activity and selectivity, a critical aspect in the design of chemical probes. The 4-ethoxyphenyl group of the title compound can be a key determinant in its binding affinity and selectivity for specific biological targets, potentially through hydrophobic and hydrogen-bonding interactions within protein binding pockets.

Table 1: Biological Activities of Related Pyrrolidinone Derivatives

| Compound/Derivative Class | Biological Target/Activity | Potential Application as Probe | Reference |

| 4-(Aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone | Monoamine Oxidase B (MAO-B) Inactivator | Probing neurochemical pathways | nih.gov |

| 1,5-Diarylpyrrolidin-2-ones | Histone Deacetylase (HDAC) Inhibitors | Elucidating epigenetic regulation | nih.gov |

| 1,2,4-Oxadiazole (B8745197) Pyrrolidine (B122466) Derivatives | DNA Gyrase and Topoisomerase IV Inhibitors | Investigating bacterial replication mechanisms | frontiersin.org |

| General Pyrrolidinone Derivatives | Anticancer, Antimicrobial | Screening for new therapeutic targets | researchgate.net |

By functionalizing this compound with reporter groups such as fluorophores or biotin, it could be transformed into a powerful tool for imaging, identifying, and isolating target proteins, thereby elucidating their roles in cellular signaling and disease pathogenesis.

Role in Advanced Materials Science and Polymer Chemistry

The incorporation of specific organic moieties into polymers can imbue them with unique and desirable properties, leading to applications in advanced materials science. The pyrrolidinone ring is a known component in the synthesis of functional polymers. While direct applications of this compound in this field are not extensively documented, its structure suggests potential utility.

For example, metallo-supramolecular polymers have been created using benzodipyrrolidone, a related structural motif. frontiersin.org These materials exhibit interesting electronic properties, such as intramolecular charge transfer, which are influenced by the donor-acceptor characteristics of the building blocks. frontiersin.org The this compound molecule, with its electron-donating ethoxy group and electron-withdrawing lactam carbonyl, possesses a donor-acceptor character that could be exploited in the design of electrofunctional polymers.

The synthesis of polymers from pyrrolidinone derivatives, such as poly(N-vinylpyrrolidone), is well-established and results in materials with excellent solubility, biocompatibility, and film-forming properties. By developing synthetic routes to polymerize this compound or its derivatives, new polymers could be created. The ethoxyphenyl group would be expected to increase the hydrophobicity and potentially introduce liquid crystalline or other self-organizing properties into the resulting polymer, making it suitable for applications in membranes, coatings, or drug delivery systems.

Table 2: Potential Contributions of this compound to Polymer Properties

| Structural Feature | Potential Influence on Polymer Properties | Possible Application Area |

| Pyrrolidinone Ring | Enhanced solubility, biocompatibility, hydrogen bonding capability | Biomedical materials, hydrogels |

| 4-Ethoxyphenyl Group | Increased hydrophobicity, modified thermal properties, potential for liquid crystallinity | Specialty polymers, functional coatings |

| Overall D-A Structure | Charge-transfer characteristics, optical and electronic properties | Organic electronics, sensors |

Further research into the polymerization of this compound and the characterization of the resulting materials is needed to fully explore its potential in advanced materials science.

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The molecular architecture of this compound makes it an excellent candidate for use in crystal engineering and the design of self-assembling systems.

The lactam functionality is a robust structural motif for forming predictable hydrogen-bonding patterns. Specifically, the amide group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), leading to the formation of well-defined supramolecular synthons, such as catemers or dimers. This has been observed in related racetam structures, which form cocrystals with other molecules through reliable amide-carboxylic acid or amide-amide hydrogen bonds. mdpi.com

In addition to hydrogen bonding, the aromatic ethoxyphenyl ring can participate in π–π stacking interactions, which are crucial for organizing molecules in the solid state. frontiersin.org The interplay between hydrogen bonding from the lactam and π–π stacking from the aromatic ring can be used to direct the formation of complex, three-dimensional architectures with specific topologies and properties. This makes this compound a promising building block for the construction of novel cocrystals, liquid crystals, and porous organic frameworks.

Table 3: Supramolecular Interactions Involving this compound

| Interaction Type | Participating Functional Group(s) | Potential Outcome in Self-Assembly |

| Hydrogen Bonding | Lactam (N-H donor, C=O acceptor) | Formation of chains, sheets, or discrete assemblies (e.g., cocrystals) |

| π–π Stacking | Phenyl ring | Directional packing, stabilization of crystalline structures |

| Dipole-Dipole | Lactam carbonyl, Ethoxy group | Influence on molecular packing and crystal polarity |

| van der Waals | Ethyl chain, Alkyl backbone | Space-filling and stabilization of the overall structure |

The ability to form predictable, non-covalent interactions is the foundation of crystal engineering, allowing for the design of materials with tailored physical properties such as solubility, melting point, and stability.

Utility as Synthetic Intermediates for Complex Organic Molecules

The pyrrolidinone ring is a valuable and versatile intermediate in organic synthesis, serving as a scaffold for the construction of more complex and often biologically active molecules. nih.govresearchgate.net The this compound structure can be readily accessed or synthesized and then further elaborated, making it a useful starting material for a variety of target molecules.

Modern synthetic methodologies provide straightforward routes to N-aryl pyrrolidinones. One such method involves the reductive amination of diketones with anilines, a process that can be catalyzed by transition metals like iridium to produce N-aryl-substituted pyrrolidines with high efficiency. nih.gov Another powerful strategy is the reaction of donor-acceptor cyclopropanes with primary amines, which, after a sequence of ring-opening, lactamization, and dealkoxycarbonylation, yields 1,5-substituted pyrrolidin-2-ones. nih.gov

Once formed, the this compound scaffold can be modified at several positions. The methylene (B1212753) groups of the pyrrolidinone ring can be functionalized, or the aromatic ring can undergo electrophilic substitution reactions. This versatility allows for the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies in drug discovery. For example, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones as MAO inhibitors demonstrates how the basic pyrrolidinone structure can be built upon to create potent and selective pharmaceutical agents. nih.gov The pyrrolidinone core has been instrumental in the synthesis of various alkaloids and enzyme inhibitors, highlighting its importance as a foundational building block in medicinal chemistry. researchgate.netacs.org

Table 4: Synthetic Utility of the Pyrrolidinone Scaffold

| Synthetic Transformation | Target Molecular Class | Example Application | Reference |

| Reductive Amination of Diketones | N-Aryl Pyrrolidines | General access to the core structure | nih.gov |

| Reaction with Donor-Acceptor Cyclopropanes | 1,5-Disubstituted Pyrrolidin-2-ones | Synthesis of pharmacologically active lactams | nih.gov |

| Functionalization of the Pyrrolidinone Ring | Diverse Bioactive Compounds | Creation of MAO inhibitors | nih.gov |

| Use as a Chiral Building Block | Enantiomerically Pure Pharmaceuticals | Synthesis of glycosidase inhibitors | epo.org |

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings and Methodological Advances

Direct research focused exclusively on 1-(4-Ethoxyphenyl)pyrrolidin-2-one is exceptionally limited in publicly accessible scientific literature. However, by examining research on analogous N-aryl pyrrolidinones, we can infer a foundation upon which future studies can be built. The pyrrolidin-2-one ring system is a central feature of the racetam class of drugs, which are noted for their cognitive-enhancing effects. Similarly, derivatives of 4-phenylpyrrolidone have been synthesized and shown to possess significant anticonvulsant and nootropic activity, in some cases surpassing reference drugs like levetiracetam. researchgate.net

Methodological advances in the synthesis of substituted pyrrolidin-2-ones are noteworthy. Modern synthetic strategies have moved towards more efficient and environmentally benign processes. These include:

Multicomponent Reactions: Eco-friendly, one-pot syntheses of polysubstituted pyrrolidinones have been developed using starting materials like aromatic aldehydes, amines, and various dicarbonyl compounds. beilstein-journals.org

Catalytic Approaches: The use of transition metal catalysts, such as nickel and palladium, has enabled the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines. mdpi.com Furthermore, heterogeneous catalysis is being explored for the renewable production of pyrrolidinones from biomass-derived precursors like succinic acid, highlighting a move towards sustainable chemical manufacturing. researchgate.net

These advanced synthetic methodologies have not yet been explicitly applied to produce this compound on a large scale for research purposes, but they represent established and viable routes for its future synthesis and derivatization.

Table 1: Potential Research Trajectories Based on Analogous Compounds This interactive table outlines potential areas of investigation for this compound, based on findings for structurally related compounds.

| Research Area | Analogous Compound Class | Key Findings for Analogs | Potential Relevance for this compound |

| Nootropic Activity | Racetam Family (e.g., Piracetam) | Modulation of neurotransmitter systems (e.g., cholinergic, glutamatergic). | Investigation of cognitive-enhancing properties. |

| Anticonvulsant Activity | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives | High efficacy in animal models of seizures. researchgate.net | Screening for anti-epileptic potential. |

| Monoamine Transporter Inhibition | Pyrovalerone Analogues | Potent inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov | Evaluation of activity at DAT/NET/SERT to assess potential for treating CNS disorders. |

| Enzyme Inhibition | Various Pyrrolidine (B122466) Derivatives | Inhibition of enzymes such as DNA gyrase and DPP-IV. frontiersin.orgnih.gov | Screening against a panel of enzymes to identify novel biological targets. |

Identification of Remaining Challenges and Unexplored Research Avenues

The most significant challenge concerning this compound is the profound lack of dedicated scientific inquiry. This absence of data presents a clear set of challenges and simultaneously highlights numerous unexplored avenues for research.

Remaining Challenges:

Lack of Fundamental Data: There is no published data on its synthesis optimization, physicochemical properties, spectroscopic characterization (NMR, IR, MS), or crystallographic structure.

Catalyst Poisoning in Renewable Synthesis: For sustainable production routes using fermentation byproducts, overcoming catalyst poisoning remains a significant hurdle in the broader field of pyrrolidinone manufacturing. researchgate.net

Stereoselective Synthesis: For many biologically active pyrrolidinones, activity is stereospecific. Developing synthetic routes that can selectively produce a single enantiomer of chiral derivatives of this compound would be a critical challenge.

Unexplored Research Avenues:

Comprehensive Pharmacological Profiling: The compound's biological activity is entirely unknown. A primary research avenue is to perform comprehensive in vitro and in vivo screening to identify its pharmacological profile. This includes, but is not limited to, its effects on the central nervous system, potential antimicrobial properties, and enzyme inhibitory activity. frontiersin.orgresearchgate.net

Mechanism of Action: Should any biological activity be identified, elucidating the underlying mechanism of action would be a crucial next step. This involves identifying specific molecular targets, such as receptors, ion channels, or enzymes.

Structure-Activity Relationship (SAR) Studies: The synthesis of this compound would enable its inclusion in SAR studies. By creating a library of analogues with varied substitutions on the phenyl ring and the pyrrolidinone core, researchers could systematically probe how molecular structure influences biological activity.

Crystallographic and Conformational Analysis: Obtaining a single-crystal X-ray structure would provide definitive proof of its three-dimensional conformation. nih.govresearchgate.net This information is invaluable for understanding its physicochemical properties and for computational modeling studies.

Outlook on the Potential Academic Impact of this compound Research

Despite the current lack of data, research into this compound holds considerable potential for academic impact. The pyrrolidinone nucleus is a "privileged scaffold," meaning it is a recurring motif in compounds that bind to a range of biological targets. beilstein-journals.org

The academic impact can be envisioned in several key areas:

Contribution to Medicinal Chemistry: A thorough investigation would contribute valuable data to the field's understanding of how N-aryl substitution with an ethoxy group influences the biological and physicochemical properties of the pyrrolidinone core. This could lead to the development of new lead compounds for various therapeutic areas.

Development of Novel CNS Agents: Given the established neuroactivity of many related compounds, research into this compound could lead to the discovery of novel nootropic, anticonvulsant, or other CNS-active agents with unique pharmacological profiles. researchgate.net

Creation of New Chemical Probes: If the compound is found to have a selective and potent interaction with a specific biological target, it could be developed into a valuable chemical probe for studying complex biological pathways in both health and disease.

The systematic study of this seemingly simple molecule could thus fill a knowledge gap and potentially provide the foundation for new research programs and therapeutic innovations.

Recommendations for Interdisciplinary Research Collaborations

To fully unlock the potential of this compound, a concerted effort involving multiple scientific disciplines is essential. The following interdisciplinary collaborations are recommended:

Synthetic Chemistry and Medicinal Chemistry: A foundational collaboration is required to first develop and optimize a robust and scalable synthesis of the compound. Medicinal chemists could then design and synthesize a focused library of analogues for systematic SAR studies. researchgate.net

Pharmacology and Neuroscience: Pharmacologists are needed to conduct comprehensive screening of the compound and its analogues. Should CNS activity be confirmed, neuroscientists could perform more detailed in vivo studies in relevant animal models of neurological or psychiatric disorders. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling: Computational chemists can play a vital role in predicting potential biological targets through docking simulations, rationalizing observed SAR data, and guiding the design of new, more potent analogues. Molecular dynamics simulations can also help understand the compound's interaction with targets over time. github.io

Structural Biology and Analytical Chemistry: Collaboration with crystallographers is crucial for determining the three-dimensional structure of the molecule and its potential complexes with biological targets. nih.govnih.gov Analytical chemists would be responsible for the full physicochemical characterization, which is critical for all downstream applications.

By fostering these collaborations, the scientific community can efficiently move this compound from a chemical curiosity to a well-characterized compound with understood properties and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.